N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)butyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)butyramide” is a chemical compound with the molecular formula C20H15N3O4 . Its average mass is 361.351 Da and its monoisotopic mass is 361.106262 Da .
Molecular Structure Analysis
The molecular structure of “N-(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)butyramide” consists of 20 carbon atoms, 15 hydrogen atoms, 3 nitrogen atoms, and 4 oxygen atoms .Physical And Chemical Properties Analysis
“N-(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)butyramide” has a density of 1.4±0.1 g/cm3, a boiling point of 539.5±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.4 mmHg at 25°C . Its enthalpy of vaporization is 81.7±3.0 kJ/mol and its flash point is 280.1±30.1 °C . The compound has a molar refractivity of 101.2±0.3 cm3, with 7 H bond acceptors, 1 H bond donor, and 4 freely rotating bonds . It has an ACD/LogP of 2.54 and an ACD/LogD (pH 5.5) of 2.85 .Scientific Research Applications
Indole Derivatives in Scientific Research
Indole derivatives, similar in structure to the compound , play a significant role in medicinal chemistry due to their presence in a variety of natural products and pharmaceuticals. These compounds have been extensively studied for their diverse biological activities and potential therapeutic applications.
Antimicrobial and Antifungal Activity
Research into indole derivatives has demonstrated significant antimicrobial and antifungal properties. For example, studies on pyrazoline and pyrazole derivatives synthesized from indole compounds have shown promising antimicrobial activity against various bacterial and fungal strains, highlighting their potential as leads for developing new antimicrobials (Hassan, 2013).
Anticancer Agents
Indole-based compounds have been investigated for their anticancer activities. The design and synthesis of thiazolyl-pyrazole derivatives, for instance, have shown potential as anticancer agents with promising binding affinities against cancer cell lines, suggesting their utility in cancer therapy (Sayed et al., 2019).
Urease Inhibitors
Novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides have been synthesized and identified as potent urease inhibitors, offering a foundation for the development of treatments against diseases caused by urease-producing pathogens (Nazir et al., 2018).
Antioxidant Properties
Studies on substituted aryl meroterpenoids from natural sources, which share structural similarities with indole derivatives, have shown potential antioxidant activities. These findings suggest that indole-based compounds could serve as valuable antioxidants in pharmaceutical and food industries (Chakraborty et al., 2016).
properties
IUPAC Name |
N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-3-6-15(20)18-13-9-10-14-16-11(13)7-5-8-12(16)17(21)19(14)4-2/h5,7-10H,3-4,6H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOJHQCZYDIMCAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C2C=CC=C3C2=C(C=C1)N(C3=O)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)butyramide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.